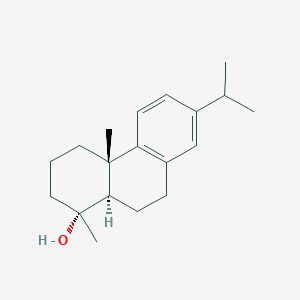

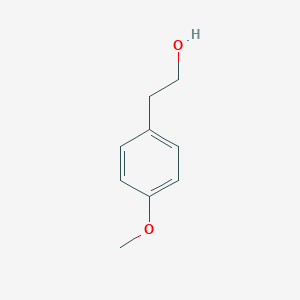

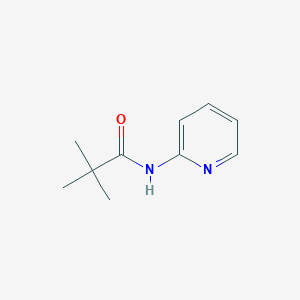

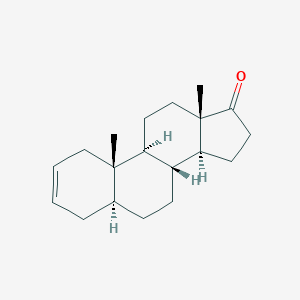

![molecular formula C13H12O3 B029862 4-[3-(Hydroxymethyl)phenoxy]phenol CAS No. 63987-19-9](/img/structure/B29862.png)

4-[3-(Hydroxymethyl)phenoxy]phenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-[3-(Hydroxymethyl)phenoxy]phenol involves selective hydroxymethylation reactions where formaldehyde acts as a crucial reactant. For instance, Komiyama (1989) demonstrated that 4-(Hydroxymethyl)phenol can be selectively synthesized from phenol and formaldehyde using hydroxypropyl cyclodextrins as catalysts, showcasing an enhanced selectivity for the hydroxymethyl group at the para position of the phenol ring (Komiyama, 1989).

Molecular Structure Analysis

The molecular structure of 4-[3-(Hydroxymethyl)phenoxy]phenol and its derivatives has been extensively studied. Liu et al. (2009) explored the crystal structure of a similar compound, revealing that the phenol O and hydroxymethyl C atoms lie in the ring plane, which is essential for understanding the compound's reactivity and interaction with other molecules (Liu et al., 2009).

Chemical Reactions and Properties

The compound's chemical reactions often involve hydroxymethylation and subsequent reactions that can lead to various derivatives. For example, the selective synthesis methods using cyclodextrins highlight the compound's ability to undergo site-specific modifications, leading to a wide range of potential applications (Morozumi, Komiyama, Uetsuka, & Pitha, 1991).

Physical Properties Analysis

The physical properties of 4-[3-(Hydroxymethyl)phenoxy]phenol derivatives, such as their melting points, solubility in various solvents, and crystalline structure, are critical for applications in material science and pharmaceuticals. The intermolecular hydrogen bonding and weak C—H⋯π interactions play significant roles in the crystalline structure of these compounds (Liu et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity towards various chemical groups and stability under different conditions, are crucial for synthesizing and applying 4-[3-(Hydroxymethyl)phenoxy]phenol derivatives. The hydrogen-bonded assemblages and potential for pi-pi interactions, as discussed by Masci and Thuéry (2002), underline the compound's versatility in forming structured networks, which is beneficial for creating complex molecular architectures (Masci & Thuéry, 2002).

Aplicaciones Científicas De Investigación

Bond Dissociation Energies and Proton Affinities

Research on substituted phenols, including compounds structurally related to 4-[3-(Hydroxymethyl)phenoxy]phenol, has investigated their O-H bond dissociation energies and proton affinities, which are crucial for understanding their chemical behavior and antioxidant properties (Chandra & Uchimaru, 2002).

Selective Synthesis Using Cyclodextrins

Cyclodextrins have been used to selectively synthesize hydroxymethylphenols from phenol, showcasing their catalytic capabilities and potential for creating specific substituted phenols (Morozumi et al., 1991), (Komiyama, 1989).

Photocatalytic Applications

Fe-based metal–organic frameworks have been studied for their selective photocatalytic activities, such as the hydroxylation of benzene to phenol, indicating potential applications of similar compounds in green chemistry and sustainable processes (Wang et al., 2015).

Synthesis and Characterization of Novel Compounds

Novel compounds with hydroxymethyl groups have been synthesized, characterized, and evaluated for their properties, such as diode application and non-linear optical analysis. These studies demonstrate the versatility and potential applications of hydroxymethylphenols in material science and electronics (Demir et al., 2015), (Ulaş, 2021).

Antioxidant Activity and Potential Uses

The antioxidant activities of phenolic compounds, including those structurally related to 4-[3-(Hydroxymethyl)phenoxy]phenol, have been extensively studied. These compounds are of interest due to their potential health benefits and applications in food preservation and the pharmaceutical industry (Balasundram et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

4-[3-(hydroxymethyl)phenoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOAGCNCAOJNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70981711 | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(Hydroxymethyl)phenoxy]phenol | |

CAS RN |

63987-19-9 | |

| Record name | Benzenemethanol, 3-(4-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063987199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70981711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.